molecular formula C8H10Cl2N4 B1387865 Cyclopentyl-(4,6-dichloro-[1,3,5]triazin-2-yl)-amine CAS No. 85196-50-5

Cyclopentyl-(4,6-dichloro-[1,3,5]triazin-2-yl)-amine

Cat. No. B1387865
CAS RN: 85196-50-5
M. Wt: 233.09 g/mol
InChI Key: PYDHLMXXIISJAV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds with a similar structure involves a nucleophilic substitution reaction . For instance, new N-heterocyclic compounds with a 1,3,5 triazine core were synthesized by a nucleophilic substitution reaction .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various spectroscopic techniques, including FT-IR spectrophotometer and GC-MS spectroscopy . A density functional theory (DFT) based B3LYP and CAM-B3LYP method with 6–311+G (d,p) basis set analysis was computed for HOMO-LUMO, natural bonding orbitals (NBO), UV-Vis absorptions and excitation interactions .


Chemical Reactions Analysis

The chemical reactivity profile of similar 1,3,5 triazine compounds was optimized by computational methods . The tested compounds have been found to be more active against certain bacteria .

Scientific Research Applications

  • Synthesis and Characterization of Azo Dyes

    • Field : Chemistry
    • Application : Azo dyes are widely used in industry, making up about 70% of all dyes used . A compound similar to the one you mentioned, (E)-5-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-(phenyldiazenyl)naphthalene-2,7-diylbis(hydrogen sulfite), was synthesized and characterized .
    • Method : The compound was synthesized and characterized using FT-IR spectrophotometer and GC-MS spectroscopy . A density functional theory (DFT) based B3LYP and CAM-B3LYP method with 6–311+G (d,p) basis set analysis was computed for HOMO-LUMO, natural bonding orbitals (NBO), UV-Vis absorptions and excitation interactions .
    • Results : The study revealed that the compound has a low Energy gap (Eg) of 2.947 eV, indicating that HOMO to LUMO transition is highly feasible. This suggests that the compound is suitable for diverse electronic and optic applications .
  • Enhancement of Hyaluronic Acid Pseudoplasticity

    • Field : Biomedical Research
    • Application : Hyaluronic acid (HA) is widely used in clinical practice and biomedical research. By chemically modifying HA, its rheological properties can be optimized, which is essential for injectability and additive manufacturing .
    • Method : In this study, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) was used to graft propylamine and butylamine onto HA .
    • Results : The results of this study are not specified in the source .
  • Fluorescent Whitening and UV Absorbing Agents

    • Field : Textile Industry
    • Application : Compounds with similar structures have been applied to cotton fiber as fluorescent whitening and UV absorbing agents .
    • Method : The compounds were synthesized and characterized by spectroscopic techniques i.e. IR, UV, elemental analysis and confirmed by proton NMR Spectroscopy .
    • Results : The results of this study are not specified in the source .
  • Optimization of Hyaluronic Acid Pseudoplasticity

    • Field : Biomedical Research
    • Application : Hyaluronic acid (HA) is widely used in clinical practice and biomedical research. By chemically modifying HA, its rheological properties can be optimized, which is essential for injectability and additive manufacturing .
    • Method : In this study, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) was used to graft propylamine and butylamine onto HA .
    • Results : The results of this study are not specified in the source .
  • (E)-5-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-(phenyldiazenyl)naphthalene-2,7-diylbis(hydrogen sulfite)

    • Field : Chemistry
    • Application : This compound, a cyanurated H-acid (CHA) azo dye, was synthesized and characterized . Azo dyes are widely used in industry, making up about 70% of all dyes used .
    • Method : The compound was synthesized and characterized using FT-IR spectrophotometer and GC-MS spectroscopy . A density functional theory (DFT) based B3LYP and CAM-B3LYP method with 6–311+G (d,p) basis set analysis was computed for HOMO-LUMO, natural bonding orbitals (NBO), UV-Vis absorptions and excitation interactions .
    • Results : A low Energy gap (Eg) of 2.947 eV was obtained from the molecular orbital analysis, which showed that HOMO to LUMO transition is highly feasible; hence CHA is adequate for diverse electronic and optic applications .

properties

IUPAC Name

4,6-dichloro-N-cyclopentyl-1,3,5-triazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10Cl2N4/c9-6-12-7(10)14-8(13-6)11-5-3-1-2-4-5/h5H,1-4H2,(H,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYDHLMXXIISJAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC2=NC(=NC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-dichloro-N-cyclopentyl-1,3,5-triazin-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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